1-(3-Bromophenyl)-2-hydroxyethan-1-one (CAS 4079-51-0): A Technical Guide to Bifunctional Scaffold Synthesis and Application
1-(3-Bromophenyl)-2-hydroxyethan-1-one (CAS 4079-51-0): A Technical Guide to Bifunctional Scaffold Synthesis and Application
Executive Summary
1-(3-Bromophenyl)-2-hydroxyethan-1-one (also known as 3'-bromo-2-hydroxyacetophenone or 3-bromophenacyl alcohol) is a highly versatile bifunctional building block utilized extensively in organic synthesis and drug discovery. The molecule features two distinct reactive domains: an α-hydroxy ketone moiety and a meta-substituted aryl bromide. This unique structural topology allows orthogonal functionalization—the α-hydroxy ketone serves as a precursor for chiral centers and heterocyclic ring systems, while the aryl bromide acts as a prime handle for transition-metal-catalyzed cross-coupling reactions.
As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical profile, mechanistic synthesis pathways, and self-validating experimental protocols required for leveraging this compound in advanced pharmaceutical development.
Physicochemical Profiling & Safety Data
Understanding the physical and safety parameters of 1-(3-Bromophenyl)-2-hydroxyethan-1-one is critical for reaction design and laboratory safety. The compound is a solid at room temperature and requires specific handling protocols due to its irritant properties .
| Parameter | Value / Description |
| Chemical Name | 1-(3-Bromophenyl)-2-hydroxyethan-1-one |
| CAS Number | 4079-51-0 |
| Molecular Formula | C8H7BrO2 |
| Molecular Weight | 215.04 g/mol |
| Melting Point | 104-106 °C |
| Physical Form | Solid (Powder) |
| InChI Key | RSWPGWSYMLTIOH-UHFFFAOYSA-N |
| Purity (Commercial) | ≥ 96% |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
| Storage Conditions | Room temperature, sealed in a dry, well-ventilated area |
Mechanistic Synthesis Pathways
The synthesis of 1-(3-Bromophenyl)-2-hydroxyethan-1-one relies on the selective oxidation or substitution of acetophenone derivatives. Two primary pathways dominate industrial and laboratory-scale preparations:
Pathway A: Controlled Hydrolysis of 3-Bromophenacyl Bromide The most common route involves the hydrolysis of 3-bromophenacyl bromide (CAS 18523-22-3). The α-bromine atom is highly labile due to the electron-withdrawing effect of the adjacent carbonyl group, making it exceptionally susceptible to nucleophilic attack by water . The causality behind using mild basic conditions (such as sodium formate) rather than strong bases (like NaOH) is to prevent the base-catalyzed aldol condensation or the formation of the corresponding α-diketone via over-oxidation.
Pathway B: Direct Oxidative Hydroxylation A more modern, atom-economical approach involves the direct oxidative hydroxylation of 3'-bromoacetophenone. This method utilizes catalytic iodine (I 2 ) or N-bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO). Here, DMSO acts dually as the solvent and the oxygen source. The reaction proceeds via an α-halogenated intermediate, which is subsequently oxidized by DMSO (Kornblum-type oxidation) to yield the α-hydroxy ketone with high selectivity (>95%) without isolating the toxic phenacyl halide intermediate .
Figure 1: Convergent synthesis pathways for 1-(3-Bromophenyl)-2-hydroxyethan-1-one.
Strategic Utility in Drug Development
The architectural value of 1-(3-Bromophenyl)-2-hydroxyethan-1-one lies in its orthogonality.
Aryl Bromide Activation (Cross-Coupling): The carbon-bromine (C-Br) bond at the meta position readily undergoes oxidative addition to palladium(0) catalysts. This makes the molecule a superior substrate for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions compared to its chlorinated analogs . The meta-substitution pattern is frequently utilized in medicinal chemistry to introduce vector angles that allow drug candidates to fit precisely into hydrophobic protein pockets .
α-Hydroxy Ketone Condensation (Heterocycle Synthesis): The α-hydroxy ketone motif is a classic precursor for the synthesis of five-membered heterocycles. Condensation with amidines, ureas, or thioureas yields highly substituted imidazoles, oxazoles, and thiazoles. These heterocycles are ubiquitous in active pharmaceutical ingredients (APIs), acting as bioisosteres for amides and providing critical hydrogen-bonding interactions.
Figure 2: Divergent synthetic utility in API scaffold construction.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints.
Protocol A: Synthesis via Controlled Hydrolysis of 3-Bromophenacyl Bromide
Rationale & Causality: Direct hydrolysis using strong aqueous bases often leads to degradation and polymerization. This protocol utilizes a mixed-solvent system to ensure substrate solubility and a mild base (sodium formate) to buffer the generated hydrobromic acid, driving the reaction to completion without side-product formation.
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Initialization: Dissolve 10.0 mmol of 3-bromophenacyl bromide in 25 mL of 1,4-dioxane in a 100 mL round-bottom flask equipped with a magnetic stirrer.
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Reagent Addition: Prepare a solution of sodium formate (25.0 mmol, 2.5 eq) in 15 mL of deionized water. Add this aqueous solution dropwise to the dioxane mixture at room temperature to prevent localized pH spikes.
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Thermal Activation: Attach a reflux condenser and heat the biphasic mixture to 85 °C.
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In-Process Control (Validation): After 4 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1). The disappearance of the higher R f starting material and the appearance of a lower R f UV-active spot confirms the conversion to the alcohol.
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Workup: Cool the mixture to room temperature. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (30 mL) to remove residual dioxane and formate salts.
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Isolation: Dry the organic layer over anhydrous MgSO 4 , filter, and concentrate under reduced pressure. Recrystallize the crude solid from a minimal amount of hot ethanol/water to yield pure 1-(3-Bromophenyl)-2-hydroxyethan-1-one as a powder (Melting Point verification: 104-106 °C).
Protocol B: Suzuki-Miyaura Cross-Coupling of the Meta-Position
Rationale & Causality: The free α-hydroxyl group can theoretically coordinate with the palladium catalyst, potentially stalling the catalytic cycle. However, utilizing a robust, electron-rich catalyst system (Pd(PPh 3 ) 4 ) in a biphasic environment mitigates this, allowing direct coupling without the need for protecting groups.
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Initialization: In an oven-dried Schlenk flask, combine 1-(3-Bromophenyl)-2-hydroxyethan-1-one (5.0 mmol), phenylboronic acid (6.0 mmol, 1.2 eq), and potassium carbonate (10.0 mmol, 2.0 eq).
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Solvent Degassing: Add 20 mL of a Toluene/Water (4:1 v/v) mixture. Degas the solution by bubbling argon gas through the liquid for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
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Catalyst Addition: Under a positive flow of argon, quickly add Pd(PPh 3 ) 4 (0.25 mmol, 5 mol%). Seal the flask.
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Thermal Activation: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.
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In-Process Control (Validation): Quench a 0.1 mL aliquot in water/EtOAc. Analyze the organic layer via LC-MS. The presence of the mass ion corresponding to the biaryl product (M + = 212.08) and the absence of the brominated starting material (M + = 214.96/216.96 isotopic doublet) validates completion.
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Workup & Purification: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 x 20 mL). Dry over Na 2 SO 4 , concentrate, and purify via silica gel flash chromatography to isolate the functionalized biaryl α-hydroxy ketone.
References
- Google Patents. "CN104710256A - A Cheap and Efficient Synthesis of α-Hydroxy Ketone Compounds". Source: Google Patents.
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Baran Lab. "Total Syntheses of Haouamine A - Alkyl-alkyl Suzuki cross-coupling". Source: Baran Laboratory Publications. URL:[Link]
